2-[2-(Benzyloxy)ethoxy]ethanol is a chemical compound with the molecular formula C₁₁H₁₆O₃ and a CAS number of 2050-25-1. This compound features a benzyl ether group attached to a diethylene glycol structure, making it a polyethylene glycol derivative. It is classified as an alcohol and is known for its potential applications in organic synthesis and medicinal chemistry, particularly as a linker in the development of targeted protein degradation agents (PROTACs) .
The synthesis of 2-[2-(Benzyloxy)ethoxy]ethanol typically involves several steps:
2-[2-(Benzyloxy)ethoxy]ethanol has several notable applications:
Interaction studies involving 2-[2-(Benzyloxy)ethoxy]ethanol focus on its role within biological systems, particularly regarding its effectiveness as a linker in drug design. Research indicates that compounds with similar structures can interact favorably with target proteins, enhancing the efficacy of therapeutic agents. Further studies are required to elucidate its specific interactions at the molecular level.
Several compounds share structural similarities with 2-[2-(Benzyloxy)ethoxy]ethanol, each possessing unique characteristics:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(Benzyloxy)ethanol | C₉H₁₂O₂ | Simpler structure, lacks ethoxy group |
| Triethylene glycol monobenzyl ether | C₁₂H₁₈O₄ | Used as an intermediate in synthesis |
| 2-[2-(Hydroxy)ethoxy]ethanol | C₁₁H₂₄O₄ | Contains hydroxy group, differing reactivity |
The uniqueness of 2-[2-(Benzyloxy)ethoxy]ethanol lies primarily in its dual functional groups (benzyloxy and ethoxy), which provide versatility in
Laboratory-scale synthesis of 2-[2-(Benzyloxy)ethoxy]ethanol employs multiple strategic approaches, with phase transfer catalyzed etherification and glycidyl ether derivative formation representing the most effective methodologies. These protocols provide controlled conditions for high-yield production while maintaining excellent selectivity and purity standards.
Phase transfer catalyzed etherification represents the most versatile and efficient method for synthesizing 2-[2-(Benzyloxy)ethoxy]ethanol at laboratory scale. The methodology involves the reaction of diethylene glycol with benzyl bromide in the presence of quaternary ammonium or phosphonium catalysts, enabling efficient transfer of reactants between aqueous and organic phases [2].
The fundamental mechanism operates through the formation of a catalyst-substrate complex that facilitates the migration of the alkoxide anion from the aqueous phase to the organic phase, where nucleophilic substitution occurs with benzyl bromide. Sodium hydride serves as the base, generating the diethylene glycol alkoxide intermediate, which subsequently undergoes etherification in the presence of the phase transfer catalyst [2] [3].
Tetrabutylammonium bromide emerges as the most effective catalyst, achieving 98% yield with complete selectivity under optimized conditions. The reaction proceeds at ambient temperature (25°C) with a reaction time of 12 hours, requiring only 0.5 mol% catalyst loading [2] [4]. Alternative catalysts including tetrabutylammonium hydrogen sulfate and tricaprylylmethylammonium chloride demonstrate comparable efficiency, with yields ranging from 95-96% and selectivities exceeding 98% [5] [4].
The liquid-liquid-liquid phase transfer catalysis system provides superior performance compared to conventional liquid-liquid systems. This three-phase approach creates a catalyst-rich middle phase between the aqueous and organic phases, intensifying reaction rates while enabling catalyst recovery and reuse [6] [7]. The enhanced selectivity achieved through this methodology eliminates unwanted side reactions that typically occur in biphasic systems.
Table 1: Phase Transfer Catalyzed Etherification Reaction Conditions
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| Tetrabutylammonium Bromide | 25 | 12 | 98 | 100 | 0.5 |
| Tetrabutylammonium Hydrogen Sulfate | 25 | 12 | 95 | 98 | 0.5 |
| Tetrabutylphosphonium Bromide | 25 | 12 | 92 | 96 | 0.5 |
| Tricaprylylmethylammonium Chloride | 25 | 12 | 96 | 99 | 0.5 |
| Cetyltrimethylammonium Bromide | 25 | 12 | 89 | 94 | 0.5 |
Reaction optimization studies demonstrate that temperature control remains critical for maintaining high selectivity. Operating temperatures below 30°C prevent the formation of dibenzyl ether byproducts while ensuring complete conversion of the starting materials [2] [8]. The molar ratio of diethylene glycol to benzyl bromide significantly influences both yield and selectivity, with optimal results achieved using a 1.5:1 excess of benzyl bromide [2] [3].
Solvent selection plays a crucial role in determining reaction efficiency. Tetrahydrofuran provides the optimal reaction medium, offering excellent solubility for both reactants and products while maintaining chemical stability under the reaction conditions [2] [3]. The use of mineral oil as a co-solvent with sodium hydride enhances the safety profile while maintaining catalytic activity.
Glycidyl ether derivative formation presents an alternative synthetic pathway for producing 2-[2-(Benzyloxy)ethoxy]ethanol through the ring-opening reaction of glycidyl ethers with benzyl alcohol. This methodology provides excellent control over regioselectivity and enables the incorporation of various functional groups through selective catalyst systems [9] [10].
The mechanism involves the nucleophilic attack of benzyl alcohol on the epoxide ring of glycidyl ethers, catalyzed by heterogeneous acid catalysts. Brønsted acid catalysts such as Dowex 50WX2 and Amberlyst 15 demonstrate superior activity, achieving complete conversion within 2-6 hours at moderate temperatures [9] . Lewis acid catalysts including aluminum triflate and zinc triflate provide enhanced selectivity for specific regioisomers [9] .
Temperature optimization studies reveal optimal reaction conditions between 40-60°C, depending on the specific glycol substrate employed. Lower temperatures favor the formation of primary alcohol products, while elevated temperatures promote the formation of secondary alcohol derivatives [9] [12]. The reaction proceeds efficiently under atmospheric pressure, eliminating the need for specialized high-pressure equipment [9] .
Table 2: Glycidyl Ether Derivative Formation Parameters
| Substrate | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Product Purity (%) |
|---|---|---|---|---|---|
| Ethylene Glycol | 40 | 0.1 | 12 | 85 | 96 |
| Diethylene Glycol | 45 | 0.1 | 14 | 88 | 94 |
| Triethylene Glycol | 50 | 0.1 | 16 | 91 | 92 |
| Polyethylene Glycol 200 | 55 | 0.1 | 18 | 89 | 90 |
| Polyethylene Glycol 400 | 60 | 0.1 | 20 | 87 | 88 |
The catalyst loading significantly influences both reaction rate and selectivity. Optimal results are achieved with 1-5 mol% catalyst loading, providing a balance between reaction efficiency and economic considerations [9] . Higher catalyst concentrations lead to increased side reactions and catalyst deactivation, while lower loadings result in incomplete conversion [9] [12].
Heterogeneous catalysis offers distinct advantages including catalyst recovery and reuse, simplified product purification, and reduced environmental impact. Nafion NR50 and K10-Montmorillonite exchanged with aluminum(III) demonstrate exceptional stability and can be reused for multiple reaction cycles without significant loss of activity [9] .
The substrate scope encompasses various polyethylene glycol derivatives, with chain length affecting both reaction rate and product distribution. Shorter chain glycols exhibit higher reactivity due to reduced steric hindrance, while longer chain derivatives require elevated temperatures and extended reaction times to achieve comparable conversions [9] [12].
Industrial production of 2-[2-(Benzyloxy)ethoxy]ethanol demands scalable processes that maintain high efficiency while ensuring consistent product quality and economic viability. Continuous flow reactor implementations and advanced purification techniques form the foundation of modern industrial synthesis methodologies.
Continuous flow reactor technology represents the state-of-the-art approach for industrial-scale synthesis of 2-[2-(Benzyloxy)ethoxy]ethanol, offering superior heat and mass transfer characteristics compared to traditional batch processes [13] [14]. These systems provide precise control over reaction parameters while enabling continuous operation and improved safety profiles.
The fundamental design incorporates microreactor technology with internal diameters ranging from 0.03 to 1.0 inches, providing enhanced surface area-to-volume ratios that facilitate efficient heat transfer and mixing [13] [15]. Temperature control systems maintain reaction temperatures within ±1°C precision, critical for achieving consistent product quality and preventing unwanted side reactions [13] [14].
Flow rate optimization studies demonstrate optimal liquid hourly space velocities between 2-5 h⁻¹, providing sufficient residence time for complete conversion while maximizing throughput [13] [16]. Higher flow rates result in reduced conversion due to insufficient contact time, while lower rates lead to decreased productivity and increased energy consumption [17] [16].
Table 3: Continuous Flow Reactor Operating Conditions
| Parameter | Unit | Optimal Value | Range |
|---|---|---|---|
| Temperature | °C | 80 | 60-120 |
| Pressure | bar | 10 | 5-15 |
| Residence Time | min | 3.5 | 2-8 |
| Flow Rate | mL/min | 87.5 | 50-200 |
| Conversion | % | 92 | 85-95 |
| Selectivity | % | 98 | 95-100 |
Multi-stage reactor configurations enable optimization of different reaction steps, with the initial etherification stage operating at moderate temperatures (60-80°C) followed by a completion stage at elevated temperatures (80-120°C) [13] [14]. This approach maximizes conversion while minimizing the formation of higher homolog products that complicate downstream purification [18] [16].
Pressure optimization reveals optimal operating conditions between 5-15 bar, sufficient to maintain liquid phase operation while avoiding excessive energy consumption [17] [16]. The system incorporates automated pressure control with back-pressure regulators to ensure consistent operating conditions throughout the production campaign [13] [16].
Integration of online analytical systems enables real-time monitoring of conversion and selectivity, facilitating immediate process adjustments to maintain product specifications [14] [16]. High-performance liquid chromatography and gas chromatography systems provide continuous analysis with response times under 5 minutes [13] [14].
The continuous flow approach demonstrates significant advantages in terms of energy efficiency, achieving 60% reduction in energy consumption compared to traditional batch processes [19] [16]. Heat integration between reaction and separation stages further enhances overall process efficiency while reducing operating costs [13] [16].
Industrial purification of 2-[2-(Benzyloxy)ethoxy]ethanol requires sophisticated separation techniques capable of achieving high purity levels while maintaining economic viability. Distillation and chromatographic methods provide complementary approaches for removing impurities and achieving specification-grade products.
Fractional distillation represents the primary purification method, utilizing the significant boiling point differences between 2-[2-(Benzyloxy)ethoxy]ethanol and its impurities [20] [21]. The target compound exhibits a boiling point of approximately 350°C at atmospheric pressure, enabling effective separation from lower-boiling reactants and higher-boiling byproducts [22] [23].
Column design optimization employs 20-40 theoretical plates to achieve the required separation efficiency, with optimal reflux ratios between 3:1 and 5:1 [20] [24]. Higher reflux ratios improve separation but increase energy consumption, while lower ratios result in incomplete purification [21] [24]. Vacuum distillation operation at reduced pressures (10-50 mbar) lowers distillation temperatures, preventing thermal degradation of heat-sensitive components [20] [24].
The distillation process incorporates multiple stages, beginning with light ends removal to eliminate unreacted benzyl bromide and solvent residues [20] [21]. The main distillation column separates the desired product from heavy ends, including dibenzyl ether and higher molecular weight oligomers [20] [24]. Product purity levels of 96-98% are routinely achieved through optimized distillation protocols [21] [24].
Table 4: Purification Efficiency Comparison
| Method | Purity Achieved (%) | Recovery Rate (%) | Processing Time (h) | Energy Consumption | Cost Effectiveness |
|---|---|---|---|---|---|
| Simple Distillation | 85 | 75 | 2 | Low | High |
| Fractional Distillation | 92 | 82 | 4 | Medium | High |
| Vacuum Distillation | 96 | 88 | 6 | High | Medium |
| High Performance Liquid Chromatography | 99.5 | 65 | 0.5 | Low | Low |
| Column Chromatography | 98 | 70 | 8 | Low | Medium |
Chromatographic purification techniques provide ultra-high purity products for specialized applications requiring exceptional quality standards [25] [26]. High-performance liquid chromatography under critical conditions enables baseline separation of polyethylene glycol derivatives based on functional group number rather than molecular weight [25] [26]. This approach proves particularly valuable for separating isomeric products and closely related structural analogs.
Column chromatography using silica gel provides an effective method for removing trace impurities and achieving research-grade purity levels [27] [26]. Gradient elution with hexane-ethyl acetate mixtures enables selective elution of components based on polarity differences [27] [26]. The method demonstrates excellent scalability for pilot-scale production while maintaining separation efficiency.
Industrial implementation of purification protocols incorporates automated control systems that monitor key parameters including temperature, pressure, and composition throughout the separation process [21] [28]. Advanced process control algorithms optimize energy consumption while maintaining product specifications, resulting in overall process efficiency improvements of 15-25% [21] [24].
Quality control systems verify product purity through multiple analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry [25] [26]. These methods ensure compliance with industrial specifications while providing comprehensive characterization of impurity profiles [25] [27].
The thermodynamic properties of 2-[2-(Benzyloxy)ethoxy]ethanol reveal fundamental insights into its molecular behavior and phase transitions. The compound demonstrates substantial thermal stability with a boiling point of 358.0±27.0°C at standard atmospheric pressure (760 mmHg) [1]. This elevated boiling point reflects the compound's molecular structure, which incorporates hydrogen bonding capabilities through its hydroxyl group and ether linkages, resulting in stronger intermolecular forces compared to simpler organic compounds.
Under reduced pressure conditions, the boiling point decreases significantly to 80-110°C at 0.5 mmHg [2] [3]. This pressure-temperature relationship follows the Clausius-Clapeyron equation, demonstrating normal vapor-liquid equilibrium behavior. The substantial difference between atmospheric and reduced pressure boiling points indicates a relatively high enthalpy of vaporization, consistent with the presence of multiple polar functional groups that facilitate intermolecular hydrogen bonding.
The vapor pressure characteristics of 2-[2-(Benzyloxy)ethoxy]ethanol at ambient temperature are exceptionally low, measured at 0.000245 mmHg at 25°C [4] [5]. This minimal vapor pressure contributes to the compound's low volatility and enhanced stability during storage and handling. The low vapor pressure also indicates strong intermolecular attractions within the liquid phase, primarily attributed to hydrogen bonding between the terminal hydroxyl group and the ether oxygen atoms throughout the molecule.
Density measurements at 25°C consistently report values of 1.094 g/mL [2] [3], indicating that the compound is denser than water. This density value reflects the molecular packing efficiency and the presence of the aromatic benzyl group, which contributes additional mass without proportionally increasing molecular volume. The refractive index of 1.51 [2] [3] provides further evidence of the compound's optical density and molecular organization.
Flash point determinations establish the thermal safety profile at 158°C [6], representing the minimum temperature at which vapor concentrations become sufficient to support combustion in the presence of an ignition source. This relatively high flash point enhances the compound's safety profile for industrial applications and storage conditions.
The thermodynamic data collectively indicate that 2-[2-(Benzyloxy)ethoxy]ethanol exhibits behavior characteristic of moderately high molecular weight polar compounds with significant intermolecular hydrogen bonding. The compound's thermal properties make it suitable for high-temperature applications while maintaining stability under standard ambient conditions.
The solvation characteristics of 2-[2-(Benzyloxy)ethoxy]ethanol demonstrate its amphiphilic nature, combining hydrophilic and lipophilic properties that enable diverse solubility behaviors across different solvent systems. The compound exhibits complete solubility in water [5] [7], a characteristic attributed to its polyethylene glycol backbone and terminal hydroxyl group, which facilitate extensive hydrogen bonding with water molecules.
The octanol-water partition coefficient, expressed as LogKOW, has been calculated as 0.5267 [8], indicating a slight preference for the aqueous phase over the organic octanol phase. This partition coefficient value places the compound in the hydrophilic category, though it maintains sufficient lipophilic character through its benzyl group to enable solubility in organic solvents. The LogKOW value suggests moderate bioavailability potential while indicating low tendency for bioaccumulation in fatty tissues.
Environmental fate modeling based on the partition coefficient indicates low bioaccumulation potential [8], with the compound classified as having minimal tendency to concentrate in biological systems. The mobility in soil is characterized by a low sorption coefficient (KOC = 10) [8], suggesting high mobility in environmental media and potential for groundwater contamination if released.
Solubility studies in organic solvents reveal compatibility with chloroform and methanol [9] [10], demonstrating the compound's versatility as a solvent or co-solvent in various chemical processes. The benzyl group provides sufficient hydrophobic character to enable dissolution in moderately polar organic media, while the polyethylene glycol chain maintains water compatibility.
The compound's surface activity properties contribute to its utility as a coupling agent in formulations [11]. The amphiphilic structure enables the molecule to reduce surface tension at interfaces, facilitating emulsification and improving compatibility between hydrophilic and lipophilic components in complex systems. This surface activity arises from the molecular orientation at interfaces, with the hydrophilic polyethylene glycol chain extending into aqueous phases while the benzyl group associates with organic phases.
Solvation thermodynamics reveal that the compound's dissolution behavior is entropy-driven in aqueous systems, with the polyethylene glycol chain disrupting water structure while forming favorable hydrogen bonds. In organic solvents, dissolution is primarily enthalpy-driven through van der Waals interactions and dipole-dipole attractions involving the aromatic benzyl group.
The partition behavior in biphasic systems demonstrates concentration-dependent distribution, with higher concentrations showing increased preference for organic phases due to self-association through π-π stacking interactions between benzyl groups. This concentration dependence has implications for extraction processes and formulation stability.
Hydrophilic-lipophilic balance calculations indicate that 2-[2-(Benzyloxy)ethoxy]ethanol possesses optimal characteristics for applications requiring interfacial activity [11]. The molecular structure provides sufficient hydrophilic character through the diethylene glycol moiety while maintaining adequate lipophilic properties through the benzyl substituent.
The rheological properties and viscosity modulation capabilities of 2-[2-(Benzyloxy)ethoxy]ethanol in complex systems reflect its unique molecular architecture and intermolecular interaction patterns. While direct viscosity measurements for the pure compound are not extensively documented in the literature, analysis of related polyethylene glycol-based systems provides insight into the expected rheological behavior.
In aqueous solutions, 2-[2-(Benzyloxy)ethoxy]ethanol is expected to increase solution viscosity through multiple mechanisms [12] [13]. The polyethylene glycol backbone contributes to viscosity enhancement through hydrogen bonding with water molecules, creating a more structured solution with increased resistance to flow. The compound's ability to disrupt normal water structure while simultaneously forming new hydrogen-bonded networks results in solutions with higher viscosity compared to pure water.
Concentration-dependent viscosity behavior is anticipated based on studies of similar polyethylene glycol derivatives [14]. At low concentrations, the compound likely exhibits Newtonian behavior with viscosity proportional to concentration. However, at higher concentrations, non-Newtonian characteristics may emerge due to entanglement of polyethylene glycol chains and formation of transient network structures through hydrogen bonding.
Temperature dependence of viscosity in solutions containing 2-[2-(Benzyloxy)ethoxy]ethanol is expected to follow Arrhenius-type behavior [14] [15]. The activation energy for viscous flow relates directly to the strength of intermolecular interactions, particularly hydrogen bonds between the compound and solvent molecules. Higher temperatures reduce hydrogen bonding strength, leading to decreased viscosity with characteristic exponential temperature dependence.
The presence of the benzyl group introduces additional complexity to rheological behavior through π-π stacking interactions and hydrophobic associations [16]. These interactions can create temporary cross-links in solution, contributing to viscoelastic properties that depend on the timescale of observation. Rapid deformation may exhibit elastic response due to temporary network formation, while slow deformation allows stress relaxation through breaking and reformation of non-covalent interactions.
In complex fluid systems containing multiple components, 2-[2-(Benzyloxy)ethoxy]ethanol can function as a rheology modifier through several mechanisms [13] [17]. The compound's amphiphilic nature enables it to interact with both hydrophilic and lipophilic components, potentially serving as a compatibilizer that affects overall system viscosity. The polyethylene glycol moiety can form hydrogen bonds with polar components while the benzyl group associates with aromatic or hydrophobic species.
Shear rate dependence in systems containing the compound may exhibit complex behavior depending on concentration and the presence of other rheologically active components [13]. At low shear rates, hydrogen-bonded networks may remain intact, contributing to higher apparent viscosity. Increasing shear rates can disrupt these networks, leading to shear-thinning behavior characteristic of many polyethylene glycol-based systems.
The compound's ability to modify interfacial properties extends to its rheological impact in multiphase systems [17]. At oil-water interfaces, 2-[2-(Benzyloxy)ethoxy]ethanol can reduce interfacial tension while simultaneously affecting the viscosity of both phases through molecular partitioning and interfacial accumulation. This dual functionality makes it valuable for formulating emulsions with controlled rheological properties.
Viscoelastic properties in systems containing the compound arise from the balance between elastic contributions from temporary network formation and viscous contributions from molecular relaxation processes [16]. The timescale for stress relaxation depends on the strength and lifetime of intermolecular interactions, with hydrogen bonds typically relaxing faster than hydrophobic associations.
Long-term rheological stability in formulations containing 2-[2-(Benzyloxy)ethoxy]ethanol relates to the compound's resistance to degradation and its continued ability to maintain intermolecular interactions. The chemical stability of the ether linkages and the non-ionic nature of the molecule contribute to consistent rheological performance over extended periods under appropriate storage conditions.
The compound's viscosity modulation capabilities make it particularly suitable for applications requiring controlled flow properties, such as coatings, adhesives, and pharmaceutical formulations. The ability to fine-tune viscosity through concentration adjustment, combined with excellent compatibility with diverse chemical systems, provides formulators with significant flexibility in achieving desired rheological targets.
Advanced rheological techniques, including oscillatory shear measurements, can reveal the viscoelastic fingerprint of systems containing 2-[2-(Benzyloxy)ethoxy]ethanol [12]. Storage modulus and loss modulus measurements as functions of frequency provide insight into the timescales of molecular relaxation processes and the relative importance of elastic versus viscous contributions to overall rheological behavior.
The molecular dynamics underlying viscosity modulation involve cooperative motion of polymer segments, with the polyethylene glycol backbone providing flexibility while the benzyl group serves as a bulky substituent that affects chain mobility. The interplay between these structural features determines the compound's effectiveness as a viscosity modifier across different temperature and concentration ranges.
Temperature-dependent activation energies for viscous flow in systems containing the compound provide thermodynamic insight into the energy barriers for molecular rearrangement [14]. These activation energies can be correlated with the strength of intermolecular interactions and used to predict rheological behavior across different operating conditions.
The influence of 2-[2-(Benzyloxy)ethoxy]ethanol on the rheological properties of complex systems extends beyond simple viscosity enhancement to include effects on yield stress, thixotropy, and viscoelastic recovery. These advanced rheological properties are crucial for applications requiring specific flow and deformation characteristics under various stress conditions.
Comparative analysis with other polyethylene glycol derivatives reveals that the benzyl substitution provides unique rheological advantages [12]. The aromatic group introduces additional intermolecular interactions while maintaining the favorable hydrogen bonding characteristics of the polyethylene glycol backbone. This combination results in distinctive viscosity modulation capabilities that differ from both unsubstituted polyethylene glycols and other benzyl-containing compounds.
The practical implications of these viscosity modulation capabilities extend across numerous industrial applications, from improving the processing characteristics of polymer melts to optimizing the flow properties of pharmaceutical suspensions. The compound's ability to provide controlled rheological modification while maintaining chemical compatibility makes it a valuable additive for enhancing product performance and processing efficiency.